N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a phenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. This compound belongs to a broader class of quinazolinone-based acetamides studied for their structural diversity and physicochemical properties .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2S/c23-17-12-14(10-11-18(17)24)25-20(28)13-30-22-26-19-9-5-4-8-16(19)21(29)27(22)15-6-2-1-3-7-15/h1-12H,13H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEILHOYOJHDRKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural features, and biological activities, supported by data tables and relevant case studies.
Structural Overview
The compound features a unique combination of functional groups including:
- Aromatic Rings : The presence of chlorinated and fluorinated aromatic rings enhances its reactivity.
- Sulfanyl Linkage : This functional group may influence its interaction with biological targets.
- Quinazoline Core : Known for various pharmacological activities, the quinazoline moiety is crucial in the compound's biological profile.
The molecular formula is with a molecular weight of approximately 373.85 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Quinazoline Core : This involves cyclization reactions with appropriate precursors.
- Sulfanyl Group Introduction : The sulfanyl moiety is introduced through nucleophilic substitution.
- Acetamide Formation : The final step involves acylation to form the acetamide derivative.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the quinazoline structure have shown effectiveness against various bacterial strains .
Anticancer Potential
Research has demonstrated that quinazoline derivatives possess anticancer properties. A study highlighted that certain derivatives exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents .
COX Inhibition
Compounds with similar structures have been evaluated for their COX (cyclooxygenase) inhibitory activity. For example, derivatives of quinazolinones have shown varying degrees of COX inhibition, which is critical in the context of anti-inflammatory therapies .
Case Studies
- Antimicrobial Efficacy : A study conducted on 2-substituted quinazoline derivatives indicated promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions could enhance activity .
- Antitumor Activity : In vitro studies on related compounds demonstrated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
The compound is primarily noted for its anticancer properties . Research has indicated that derivatives of quinazoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . The incorporation of a sulfanyl group enhances the biological activity of quinazoline derivatives, making them promising candidates for further development as anticancer agents.
Antiviral Activity
Recent studies have suggested that N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide may also possess antiviral properties . Research on related compounds indicates that modifications in the quinazoline structure can lead to enhanced activity against viral pathogens, including those responsible for influenza and other viral infections . The mechanism of action is believed to involve interference with viral replication processes, though further studies are necessary to elucidate the specific pathways involved.
Synthesis and Formulation
The synthesis of this compound has been documented in various patents, emphasizing its potential utility in pharmaceutical formulations. Techniques for preparing crystalline forms of the compound have been developed, which can improve its stability and bioavailability . The formulation of amorphous solid dispersions containing this compound alongside excipients has also been explored, indicating its adaptability for different delivery systems .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies utilizing molecular docking and computational chemistry have provided insights into how structural modifications can enhance its efficacy against specific biological targets . Such investigations are vital for guiding future synthetic efforts aimed at developing more potent analogs.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of quinazoline derivatives on breast cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Antiviral Screening
In another study focused on antiviral screening, a series of quinazoline derivatives were tested against influenza virus strains. The findings suggested that modifications in the phenyl ring significantly influenced antiviral activity, with some derivatives showing EC50 values lower than those of standard antiviral drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The target compound’s analogs differ primarily in substituents on the quinazolinone core, acetamide nitrogen, and aryl groups. These modifications influence solubility, lipophilicity, and molecular conformation. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Conformational and Crystallographic Insights
Key Findings and Implications
Halogenation : Chloro and fluoro substituents (e.g., ) enhance thermal and oxidative stability via electron-withdrawing effects and hydrophobic interactions .
Electron-Donating Groups : Methoxy substituents () improve aqueous solubility but may reduce metabolic stability due to increased susceptibility to demethylation .
Core Modifications: Thiazolidinone (AJ5d) or arylidene (6a–o) substitutions diversify electronic profiles, enabling tailored applications in materials science or medicinal chemistry .
Preparation Methods
Reagents and Conditions
-
Anthranilic acid (1.0 equiv) and acetic anhydride (2.5 equiv) are refluxed in toluene at 110°C for 1 hour to yield 2-methylbenzoxazin-4-one.
-
The intermediate is treated with 3-chloro-4-fluoroaniline (1.2 equiv) in glacial acetic acid at 120°C for 6–7 hours to form 3-(3-chloro-4-fluorophenyl)-2-methylquinazolin-4(3H)-one.
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzoxazinone formation | Acetic anhydride | 110°C | 1 h | 85% |
| Quinazolinone cyclization | Glacial acetic acid | 120°C | 7 h | 68% |
Introduction of the Sulfanyl Group
The sulfanyl moiety is introduced via nucleophilic displacement of a leaving group (e.g., chloro or methylthio) at the 2-position of the quinazolinone.
Thiolation Protocol
-
2-Methylquinazolinone (1.0 equiv) reacts with thiourea (1.5 equiv) in ethanol under reflux to replace the methyl group with a thiol.
-
Alternatively, direct sulfuration using Lawesson’s reagent (0.5 equiv) in toluene at 80°C converts the carbonyl oxygen at C4 to a thione, which is subsequently reduced.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiourea substitution | Thiourea, EtOH | Reflux, 4 h | 72% |
| Lawesson’s reagent | Toluene, 80°C | 3 h | 65% |
Acetamide Coupling
The final step involves coupling the sulfanyl-quinazolinone intermediate with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide via a nucleophilic aromatic substitution (SNAr) reaction.
Coupling Reaction
-
2-Sulfanylquinazolinone (1.0 equiv) and 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (1.1 equiv) are stirred in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) at 60°C for 12 hours.
-
Purification via recrystallization from ethanol/water (7:3) yields the target compound as a white crystalline solid.
Optimization Strategies
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to protic solvents due to improved nucleophilicity of the thiolate anion.
Catalytic Additives
The addition of tetrabutylammonium bromide (TBAB) (0.1 equiv) as a phase-transfer catalyst increases yields to 74% by facilitating anion mobility.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the primary synthetic routes for N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide?
The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally similar acetamide derivatives. A typical procedure involves reacting substituted anilines (e.g., 3-chloro-4-fluoroaniline) with activated carboxylic acid intermediates (e.g., 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetic acid) in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Post-reaction purification via crystallization from dichloromethane/ethyl acetate mixtures yields pure crystals suitable for structural analysis .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 65.2° between aromatic rings), and hydrogen-bonding networks (e.g., N–H⋯O chains along [100]) to validate molecular conformation .
- NMR spectroscopy : Confirms substituent positions (e.g., chloro, fluoro, and sulfanyl groups) via chemical shifts and coupling patterns.
- Mass spectrometry : Validates molecular weight (e.g., via high-resolution ESI-MS) and fragmentation patterns .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
Based on structural analogs, the compound may exhibit bioactivity through:
- Kinase inhibition : The quinazolinone core mimics ATP-binding motifs in kinases, potentially disrupting phosphorylation cascades.
- Antimicrobial activity : Sulfanyl and halogen substituents enhance membrane permeability and target bacterial enzymes (e.g., dihydrofolate reductase) .
- Anti-inflammatory effects : The acetamide moiety may modulate COX-2 or NF-κB pathways, as seen in related compounds .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from polymorphic forms or conformational flexibility. X-ray structures reveal critical intermolecular interactions (e.g., C–H⋯O/F contacts) that influence solubility and binding affinity. For example, the dihedral angle (65.2°) between the 3-chloro-4-fluorophenyl and quinazolinone rings affects steric hindrance at target sites . Computational docking using crystal coordinates can further validate target engagement hypotheses.
Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?
- Temperature control : Reactions conducted at 273 K reduce unwanted hydrolysis of the sulfanyl group .
- Protecting groups : Temporarily shield reactive sites (e.g., the quinazolinone carbonyl) during coupling steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in multi-step syntheses, though yields remain low (2–5% in analogs) .
Q. How do substituents (e.g., chloro, fluoro, sulfanyl) influence the compound’s physicochemical and pharmacological properties?
- Electron-withdrawing effects : The 3-chloro-4-fluorophenyl group enhances electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine in enzyme active sites).
- Lipophilicity : Sulfanyl and aryl groups increase logP values, enhancing blood-brain barrier penetration in CNS-targeted studies .
- Metabolic stability : Fluorine substitution reduces oxidative metabolism, prolonging half-life in vivo .
Q. What experimental approaches validate in vitro-to-in vivo translation of observed bioactivity?
- Pharmacokinetic profiling : Assess absorption/distribution using Caco-2 cell monolayers and plasma protein binding assays.
- Metabolite identification : LC-HRMS detects phase I/II metabolites, clarifying stability under physiological conditions.
- Xenograft models : Test anticancer efficacy in murine models, correlating tumor regression with in vitro IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
